JNK-IN-13: An In-Depth Technical Guide on its Mechanism of Action
JNK-IN-13: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of JNK-IN-13, a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs). The document covers the core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Mechanism of Action
JNK-IN-13 is a potent and selective inhibitor of JNK isoforms, with reported IC50 values of 500 nM for JNK2 and 290 nM for JNK3[1][2][3][4][5][6]. While direct experimental evidence for the covalent binding of JNK-IN-13 is not extensively documented in publicly available literature, its structural similarity to other well-characterized covalent JNK inhibitors, such as JNK-IN-8, strongly suggests a similar mechanism. These inhibitors function by forming a covalent bond with a conserved, non-catalytic cysteine residue located in the ATP-binding pocket of the JNK enzymes (Cys154 in JNK3)[1][7].
This covalent interaction is typically achieved through a reactive electrophilic group, often an acrylamide moiety, on the inhibitor molecule. The formation of this irreversible bond leads to the inactivation of the kinase, thereby blocking downstream signaling pathways. This targeted covalent inhibition strategy can offer high potency and prolonged duration of action.
The JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. They are activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock. The JNK signaling cascade plays a critical role in regulating various cellular processes, such as proliferation, apoptosis, and inflammation.
The activation of JNKs is mediated through a three-tiered kinase cascade. Upstream MAP kinase kinase kinases (MAP3Ks) phosphorylate and activate MAP kinase kinases (MKK4 and MKK7), which in turn dually phosphorylate JNKs on conserved threonine and tyrosine residues within their activation loop. Once activated, JNKs translocate to the nucleus and phosphorylate a range of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. The phosphorylation of c-Jun at Ser63 and Ser73 enhances its transcriptional activity, leading to the expression of genes involved in the cellular response to stress.
Quantitative Data
While extensive quantitative data specifically for JNK-IN-13 is limited in publicly accessible databases, the following table summarizes the available information.
| Parameter | JNK1 | JNK2 | JNK3 | Reference(s) |
| IC50 (nM) | - | 500 | 290 | [1][2][3][4][5][6] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize JNK inhibitors. These protocols are based on standard methodologies and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity and inhibitor potency in a high-throughput format.
Principle: This assay measures the phosphorylation of a substrate peptide by the JNK enzyme. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor® 647-labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated by JNK, the binding of the antibody to the phosphorylated peptide brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
Materials:
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Recombinant human JNK2 or JNK3 enzyme
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Biotinylated substrate peptide (e.g., biotin-c-Jun)
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ATP
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Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
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JNK-IN-13 (or other test compounds)
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TR-FRET detection reagents: Eu-labeled anti-phospho-c-Jun antibody and streptavidin-allophycocyanin (SA-APC)
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Stop/detection buffer (e.g., 20 mM HEPES pH 7.5, 20 mM EDTA, 0.1% BSA)
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384-well low-volume microplates
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TR-FRET compatible plate reader
Procedure:
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Prepare serial dilutions of JNK-IN-13 in DMSO and then dilute in kinase reaction buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
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Add 2.5 µL of JNK enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP. The final ATP concentration should be at or near the Km for the specific JNK isoform.
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Incubate the reaction for 60 minutes at room temperature.
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Stop the reaction by adding 10 µL of the stop/detection buffer containing the TR-FRET detection reagents.
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Incubate for 60 minutes at room temperature, protected from light.
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Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the data against the inhibitor concentration to determine the IC50 value.
Cellular Assay: Inhibition of c-Jun Phosphorylation (Western Blot)
This assay assesses the ability of JNK-IN-13 to inhibit JNK activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, c-Jun.
Principle: Cells are stimulated with an agent that activates the JNK pathway (e.g., anisomycin or UV radiation) in the presence or absence of the JNK inhibitor. Cell lysates are then prepared, and the levels of phosphorylated c-Jun (at Ser63/73) and total c-Jun are detected by western blotting using specific antibodies.
Materials:
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Cell line (e.g., HeLa, HEK293)
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Cell culture medium and supplements
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JNK pathway activator (e.g., Anisomycin)
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JNK-IN-13
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Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Seed cells in 6-well plates and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of JNK-IN-13 or DMSO for 1-2 hours.
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Stimulate the cells with a JNK activator (e.g., 10 µg/mL anisomycin for 30 minutes).
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Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
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Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
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Separate the proteins by SDS-PAGE and transfer them to a membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
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To normalize for protein loading, the membrane can be stripped and re-probed for total c-Jun and a loading control protein.
Mandatory Visualizations
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for the screening and characterization of a novel kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNK-IN-13 | JNK抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
